molecular formula C14H21NO2 B4511727 N-tert-butyl-4-propoxybenzamide

N-tert-butyl-4-propoxybenzamide

Cat. No.: B4511727
M. Wt: 235.32 g/mol
InChI Key: MYULXAOTWBHZEV-UHFFFAOYSA-N
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Description

N-tert-butyl-4-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a propoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-4-propoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-propoxybenzoic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature or slightly elevated.

Another method involves the Ritter reaction, where tert-butyl alcohol reacts with 4-propoxybenzonitrile in the presence of an acid catalyst . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the condensation of 4-propoxybenzoic acid with tert-butylamine, followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-tert-butyl-4-propoxybenzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-propoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The propoxy group provides a balance between hydrophilicity and hydrophobicity, influencing the compound’s solubility and reactivity .

Properties

IUPAC Name

N-tert-butyl-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-10-17-12-8-6-11(7-9-12)13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYULXAOTWBHZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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